molecular formula C18H21ClN2O2S B11332358 3-chloro-4-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

3-chloro-4-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11332358
M. Wt: 364.9 g/mol
InChI Key: YPLQKMYDQAHHMP-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 3-chloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

  • Introduction of the Pyrrolidine and Thiophene Groups: : The next step involves the introduction of the pyrrolidine and thiophene groups. This can be done through a nucleophilic substitution reaction where the benzamide is reacted with 2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and thiophene groups. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can occur at the carbonyl group of the benzamide. Typical reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: : The chloro group on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-chloro-4-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The pyrrolidine and thiophene groups can enhance binding affinity and specificity, while the benzamide core may interact with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the thiophene group, which may reduce its binding affinity.

    4-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    3-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide: Lacks the methoxy group, which may influence its solubility and pharmacokinetics.

Uniqueness

The presence of both the pyrrolidine and thiophene groups in 3-chloro-4-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide makes it unique compared to similar compounds. These groups can enhance its biological activity and specificity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H21ClN2O2S

Molecular Weight

364.9 g/mol

IUPAC Name

3-chloro-4-methoxy-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C18H21ClN2O2S/c1-23-16-7-6-13(11-14(16)19)18(22)20-12-15(17-5-4-10-24-17)21-8-2-3-9-21/h4-7,10-11,15H,2-3,8-9,12H2,1H3,(H,20,22)

InChI Key

YPLQKMYDQAHHMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCC3)Cl

Origin of Product

United States

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